N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is an organic compound characterized by its unique molecular structure, which includes a morpholine ring, an ether linkage, and a benzylamine moiety. Its molecular formula is , and it has a molecular weight of approximately 250.34 g/mol. This compound is primarily recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine falls under the category of tertiary amines. It is also classified as an organic intermediate used in the synthesis of more complex organic molecules and potential therapeutic agents.
The synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine generally involves the following steps:
The reaction typically requires careful control of temperature and reactant concentrations to maximize product yield while minimizing by-products. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy are often used to monitor the progress of the reaction and confirm product formation.
The molecular structure of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine can be represented by its SMILES notation: CNCC1=CC=C(C=C1)OCCN2CCOCC2
. This notation highlights the arrangement of atoms within the molecule, including the morpholine ring and ether linkage.
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine can participate in several chemical reactions:
The mechanism of action for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine involves its interactions with various biomolecules:
Research indicates that this compound can significantly affect cellular processes such as signaling pathways and metabolism, highlighting its potential biological significance.
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine exhibits several notable physical properties:
The chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy) to determine purity and structural integrity .
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine has diverse applications in scientific research:
This compound's multifaceted roles underscore its importance across various scientific disciplines, making it a valuable subject of study for researchers aiming to explore its full potential.
The synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (CAS 857284-10-7) relies critically on achieving meta-substitution on the benzyl ring. The most efficient regioselective route begins with meta-hydroxyacetophenone as the starting material. This compound undergoes Friedel-Crafts acetylation to install the ketone group selectively at the meta position relative to the hydroxyl group [6]. Subsequent bromination using molecular bromine (Br₂) in acetic acid yields 3-(bromoacetyl)phenol, where bromination occurs exclusively at the benzylic position due to the enolizable ketone [6].
The etherification step introduces the morpholinoethoxy side chain via a Williamson ether synthesis. Here, 3-(bromoacetyl)phenol reacts with 2-chloroethylmorpholine under basic conditions (K₂CO₃ or Cs₂CO₃) in acetonitrile. The carbonate base facilitates deprotonation of the phenolic OH, while the polar aprotic solvent promotes nucleophilic displacement without competing N-alkylation of morpholine [4] [6]. This step exhibits high regioselectivity due to the superior nucleophilicity of the phenoxide oxygen over morpholine’s tertiary nitrogen.
Table 1: Key Intermediates in Regioselective Synthesis
Intermediate | Function | Regiochemical Outcome |
---|---|---|
meta-Hydroxyacetophenone | Core scaffold | meta-OH directs ketone position |
3-(Bromoacetyl)phenol | Electrophile for etherification | Benzylic bromination selectivity |
2-Chloroethylmorpholine | Side chain precursor | Minimizes N-alkylation side-reactions |
3-(2-Morpholinoethoxy)acetophenone | Direct precursor to target amine | meta-substitution preserved |
Etherification can be enhanced using catalytic strategies. Palladium-catalyzed methods (e.g., Pd₂(dba)₃/XPhos) enable coupling between 3-hydroxybenzaldehyde and N-(2-chloroethyl)morpholine at reduced temperatures (80–90°C), achieving >85% yield while suppressing ester byproduct formation [4]. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve efficiency in biphasic systems by facilitating anion transfer [4].
The N-methylation step employs reductive amination as the optimal catalytic approach. 3-(2-Morpholinoethoxy)benzaldehyde (from oxidation of the acetophenone intermediate) reacts with methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This borohydride reagent selectively reduces the iminium intermediate in dichloroethane at ambient temperature, minimizing over-alkylation [6]. Alternative methods include Eschweiler-Clarke methylation using formaldehyde/formic acid, but this route requires stringent temperature control (<100°C) to prevent N-demethylation of the morpholine ring [8].
Table 2: Catalytic Methods for Key Steps
Reaction Step | Catalyst/Reagent | Advantages | Yield Range |
---|---|---|---|
Etherification | Pd₂(dba)₃/XPhos | Lower temp, fewer side products | 82–88% |
TBAB (phase-transfer) | Efficient anion transfer in biphasic systems | 78–85% | |
Reductive Amination | NaBH(OAc)₃ | Chemoselective reduction, mild conditions | 90–95% |
Eschweiler-Clarke | HCOOH/HCHO | No reducing agents required | 70–82% |
Optimizing reaction parameters is crucial for scaling synthesis. For the etherification step:
For reductive amination:
Synthetic routes to ortho-, meta-, and para-substituted isomers exhibit distinct challenges and outcomes. The meta-isomer (target compound) is synthesized via the pathway described in Section 1.1. By contrast:
Biological evaluations reveal stark differences: 2-morpholinoethoxy derivatives (ortho) show 5-fold reduced antiplatelet activity compared to meta analogues (IC₅₀ > 50 μM vs. 12 μM for meta) [4]. Physicochemical properties also vary:
Table 3: Comparative Properties of Positional Isomers
Property | Ortho-Isomer | Meta-Isomer (Target) | Para-Isomer |
---|---|---|---|
Etherification Yield | 45–50% | 85–92% | 88–90% |
Byproduct Formation | High (hemiaminals) | Low (<5%) | Moderate (polymorphs) |
Aqueous Solubility | 8 mg/mL | 28 mg/mL | 19 mg/mL |
Antiplatelet Activity | IC₅₀ > 50 μM | IC₅₀ = 12 μM | IC₅₀ = 35 μM |
Thermal Stability | Decomposes at 150°C | Stable to 195°C | Stable to 190°C |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0